Cas no 2227751-05-3 ((2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine)

(2R)-1-(2-Methoxyquinolin-3-yl)propan-2-amine is a chiral amine derivative featuring a methoxy-substituted quinoline scaffold. This compound is of interest in medicinal chemistry and pharmaceutical research due to its potential as a building block for bioactive molecules. The stereospecific (R)-configuration at the propan-2-amine moiety enhances its utility in enantioselective synthesis, while the quinoline core offers opportunities for further functionalization. Its structural features make it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) disorders or as a precursor for kinase inhibitors. The methoxy group may influence solubility and binding interactions, contributing to optimized pharmacokinetic properties. High-purity grades ensure reproducibility in research applications.
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine structure
2227751-05-3 structure
Product name:(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
CAS No:2227751-05-3
MF:C13H16N2O
MW:216.278943061829
CID:6507692
PubChem ID:165693509

(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
    • EN300-1730827
    • 2227751-05-3
    • Inchi: 1S/C13H16N2O/c1-9(14)7-11-8-10-5-3-4-6-12(10)15-13(11)16-2/h3-6,8-9H,7,14H2,1-2H3/t9-/m1/s1
    • InChI Key: POYZEZIJLGZGNQ-SECBINFHSA-N
    • SMILES: O(C)C1C(=CC2C=CC=CC=2N=1)C[C@@H](C)N

Computed Properties

  • Exact Mass: 216.126263138g/mol
  • Monoisotopic Mass: 216.126263138g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.1Ų
  • XLogP3: 2.2

(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1730827-1.0g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
1g
$2019.0 2023-06-04
Enamine
EN300-1730827-10.0g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
10g
$8680.0 2023-06-04
Enamine
EN300-1730827-5.0g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
5g
$5854.0 2023-06-04
Enamine
EN300-1730827-0.1g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
0.1g
$1777.0 2023-09-20
Enamine
EN300-1730827-5g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
5g
$5854.0 2023-09-20
Enamine
EN300-1730827-10g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
10g
$8680.0 2023-09-20
Enamine
EN300-1730827-1g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
1g
$2019.0 2023-09-20
Enamine
EN300-1730827-0.5g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
0.5g
$1938.0 2023-09-20
Enamine
EN300-1730827-0.25g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
0.25g
$1858.0 2023-09-20
Enamine
EN300-1730827-0.05g
(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine
2227751-05-3
0.05g
$1696.0 2023-09-20

(2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine Related Literature

Additional information on (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine

Compound CAS No 2227751-05-3: (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine

The compound CAS No 2227751-05-3, also known as (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine, is a structurally complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amines, specifically a secondary amine, and features a quinoline ring system with a methoxy substituent. The chiral center at the propanamine moiety introduces stereochemical complexity, making it an interesting subject for research in asymmetric synthesis and pharmacology.

Recent studies have highlighted the importance of quinoline derivatives in drug discovery, particularly in the development of anti-cancer agents. The (R)-configuration of the propanamine group in this compound has been shown to exhibit selective binding to certain protein targets, potentially offering therapeutic benefits in treating diseases such as cancer and neurodegenerative disorders. Researchers have also explored the use of this compound as a building block for more complex molecules, leveraging its unique structure to design novel bioactive agents.

From a synthetic perspective, the preparation of (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amine involves a multi-step process that typically includes quinoline synthesis, methylation, and asymmetric alkylation. The stereochemistry at the propanamine center is often controlled using chiral auxiliaries or catalytic asymmetric methods, ensuring high enantiomeric excess. These methods have been optimized in recent years, making the compound more accessible for large-scale production and further research.

In terms of applications, this compound has shown promise in both pharmaceutical and materials science sectors. In pharmacology, its ability to interact with specific receptors makes it a valuable tool for studying molecular mechanisms of diseases. Additionally, its fluorescent properties under certain conditions have led to its exploration as a potential fluorescent probe in bioimaging applications.

Recent advancements in computational chemistry have enabled detailed studies of the electronic structure and reactivity of (2R)-1-(2-methoxyquinolin-3-yl)propan-2-amie. These studies have provided insights into its potential as a catalyst in organic reactions or as a component in advanced materials such as semiconductors or optoelectronic devices.

In conclusion, CAS No 2227751-05-3, or (R)-1-(methoxyquinolinyl)propanamine, represents a versatile and intriguing molecule with wide-ranging applications across multiple disciplines. Its unique structure and stereochemical properties continue to make it a focal point for scientific research, driving innovation in drug development, materials science, and beyond.

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